molecular formula C14H13BrN2O4S B2858180 5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide CAS No. 946337-79-7

5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2858180
CAS No.: 946337-79-7
M. Wt: 385.23
InChI Key: VFQDRFROHVDPRU-UHFFFAOYSA-N
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Description

The compound features a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The phenyl ring at the N-position is further substituted with a 1,1-dioxo-1λ⁶,2-thiazolidine group. The sulfone moiety in the thiazolidine ring enhances solubility and metabolic stability, while the bromine atom may contribute to electronic effects and halogen bonding interactions in biological targets. This structural framework is common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

5-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c15-13-7-6-12(21-13)14(18)16-10-2-4-11(5-3-10)17-8-1-9-22(17,19)20/h2-7H,1,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDRFROHVDPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the furamide group and the isothiazolidine-1,1-dioxide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its molecular targets and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Structural and Functional Group Comparisons
Compound Name/ID Substituent on Phenyl Ring Molecular Formula Notable Features Source
Target Compound 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl C₁₄H₁₀BrN₂O₄S Sulfone group enhances solubility -
Z14 (ZINC27742665) 6-ethoxy-1,3-benzothiazol-2-yl C₁₄H₁₂BrN₄O₂S₂ Benzothiazole moiety; potential π-π stacking
5-bromo-N-[4-(piperidin-1-yl)phenyl]furan-2-carboxamide Piperidin-1-yl C₁₆H₁₇BrN₂O₂ Basic piperidine improves membrane permeability
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide 3-chloro-4-(difluoromethoxy) C₁₂H₇BrClF₂NO₃ Halogenated groups increase lipophilicity
5-bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide 4-[(4-methylpiperidin-1-yl)sulfonyl] C₁₈H₂₁BrN₄O₄S₂ Sulfonyl-piperidine enhances metabolic stability
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfone group in the target compound (electron-withdrawing) contrasts with the electron-donating piperidine in , affecting electronic distribution and pKa .
  • Halogenation : Bromine in the target compound and chlorine/fluorine in suggest roles in halogen bonding or steric hindrance .
  • Heterocyclic Moieties : Benzothiazole (Z14) and triazolo-pyridazin () introduce rigid, planar structures that may influence target binding .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds
Compound Name/ID Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 373.21 g/mol 2.8 6 1
Z14 (ZINC27742665) 435.30 g/mol 3.5 6 1
5-bromo-N-[4-(piperidin-1-yl)phenyl]furan-2-carboxamide 349.23 g/mol 3.1 3 1
(730986-76-2) 366.65 g/mol 3.9 5 1
Key Observations :
  • The target compound’s sulfone group reduces LogP compared to ’s difluoromethoxy group, suggesting better aqueous solubility .

Biological Activity

5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest diverse pharmacological properties, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer activities.

Structural Characteristics

The compound features a furan ring and a thiazolidinone moiety, which are known to contribute to various biological activities. The bromine substitution at the 5-position of the furan ring may enhance its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant biological activities. Below is a summary of the biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially inhibiting growth and proliferation.
Anti-inflammatory Reduces inflammation markers in cell culture models, suggesting potential use in inflammatory diseases.
Anticancer Shows cytotoxic effects on cancer cell lines, indicating possible application in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone structure may facilitate binding to enzymes or receptors involved in disease processes. This interaction can modulate signaling pathways, leading to therapeutic effects.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antimicrobial Activity
    • A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory Effects
    • In vitro studies revealed that thiazolidinone derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential as anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells
    • Research has shown that compounds with similar structures induced apoptosis in various cancer cell lines through the activation of caspase pathways. This highlights their potential as anticancer agents.

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